molecular formula C26H33ClN4O2 B2990769 N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide CAS No. 922092-86-2

N-(3-chloro-2-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Cat. No.: B2990769
CAS No.: 922092-86-2
M. Wt: 469.03
InChI Key: SSEYIBJJOQDDOT-UHFFFAOYSA-N
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Description

“N-(3-chloro-2-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide” is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a tetrahydroquinoline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-chloro-2-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the chloro-substituted phenyl intermediate: This can be achieved through halogenation reactions.

    Synthesis of the tetrahydroquinoline moiety: This step may involve cyclization reactions.

    Coupling of intermediates: The final step involves coupling the chloro-substituted phenyl intermediate with the tetrahydroquinoline and piperidine intermediates under specific reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions may occur at the chloro-substituted phenyl ring.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological assays: The compound may be used in biological assays to study its effects on various biological targets.

Medicine

    Drug development: The compound may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory or anticancer agents.

Industry

    Material science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(3-chloro-2-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide” would depend on its specific biological or chemical activity. Potential molecular targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
  • N-(3-chloro-2-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide

Uniqueness

The uniqueness of “N-(3-chloro-2-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide” lies in its specific structural features, such as the combination of the chloro-substituted phenyl ring, tetrahydroquinoline moiety, and piperidine ring. These structural elements may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClN4O2/c1-18-21(27)9-6-10-22(18)29-26(33)25(32)28-17-24(31-14-4-3-5-15-31)20-11-12-23-19(16-20)8-7-13-30(23)2/h6,9-12,16,24H,3-5,7-8,13-15,17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEYIBJJOQDDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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